molecular formula C11H11BrClN3O B1383076 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-12-6

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1383076
CAS No.: 1416713-12-6
M. Wt: 316.58 g/mol
InChI Key: QIBQDYNGDVBVOB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-12-6) is a halogenated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:

  • Substituents: Bromine at position 3, chlorine at position 4.
  • Protective group: A tetrahydro-2H-pyran-2-yl (THP) moiety at the 1-position, enhancing stability during synthetic applications.
  • Predicted properties: Boiling point (442.5±45.0 °C), density (1.83±0.1 g/cm³), and pKa (-0.53±0.30) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents.

Mechanism of Action

Biological Activity

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The presence of halogen substituents and a tetrahydro-pyran moiety further enhances its biological profile.

  • Molecular Formula: C11H11BrClN3O
  • Molecular Weight: 316.58 g/mol
  • CAS Number: 1416713-12-6

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) can enhance binding affinity to these targets, potentially leading to modulation of cellular signaling pathways. The tetrahydro-2H-pyran group may influence the compound's pharmacokinetics and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis). A study demonstrated that derivatives of this scaffold could inhibit the growth of M. tuberculosis H37Rv strain in vitro. Specifically, modifications to the structure can lead to enhanced antitubercular activity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties

Pyrazolo[3,4-b]pyridines have been reported as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibiting PDE4 can lead to reduced levels of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

The structural characteristics of this compound suggest it may interact with kinases involved in cancer progression. Compounds with similar scaffolds have been investigated as kinase inhibitors, targeting pathways critical for tumor growth and survival .

Research Findings

Study Activity Tested Findings
AntimycobacterialDemonstrated inhibitory activity against M. tuberculosis H37Rv strain.
Anti-inflammatoryExhibited potential as a PDE4 inhibitor, reducing inflammatory cytokine levels.
AnticancerShowed promise as a kinase inhibitor in various cancer cell lines.

Case Studies

  • Antitubercular Activity : In a study conducted by Rao et al., several pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity using the MABA assay. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against M. tuberculosis .
  • PDE4 Inhibition : Another study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines by assessing their ability to inhibit PDE4 in immune cells. The findings revealed that these compounds effectively reduced cytokine production in vitro .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a valuable scaffold for designing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit tumor cell proliferation.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their inhibitory effects on certain kinases involved in cancer pathways. The presence of the tetrahydro-2H-pyran group was found to significantly enhance binding affinity compared to other scaffolds used in similar studies.

Biological Research

Biological Interactions
Research has shown that 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action
The compound’s mechanism involves binding to specific receptors or enzymes, leading to modulation of biological pathways. The halogen substituents (bromine and chlorine) and the tetrahydro-pyran moiety play critical roles in these interactions, affecting the compound's reactivity and bioavailability.

Materials Science

Polymer Incorporation
In materials science, this compound can be incorporated into polymers to impart desirable properties such as enhanced thermal stability and reactivity. The unique chemical structure allows for the development of advanced materials with tailored functionalities.

Applications in Coatings and Composites
Research indicates that incorporating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can improve mechanical properties and resistance to environmental degradation. This makes them suitable candidates for use in coatings and composite materials used in harsh environments.

Q & A

Q. What are the key synthetic challenges in preparing 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves multi-step regioselective halogenation and protection/deprotection strategies. A critical challenge is achieving high purity while minimizing side reactions, such as undesired dehalogenation or THP-group cleavage.
Methodological Answer :

  • Halogenation : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂ in DMF) at low temperatures (0–5°C) to prevent over-bromination .
  • THP Protection : Employ tetrahydro-2H-pyran (THP) as a protecting group for the pyrazole nitrogen. Optimize reaction time (e.g., 12–16 hours at 100°C) and catalytic conditions (e.g., DMAP/Et₃N) to achieve >85% yield .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from byproducts like deprotected intermediates .

Q. How can crystallographic data inform the design of derivatives targeting enzyme inhibition (e.g., alkaline phosphatase)?

Advanced Research Question
Crystal structures reveal critical interactions (e.g., hydrogen bonding, π-stacking) between the pyrazolo[3,4-b]pyridine core and enzyme active sites.
Methodological Answer :

  • Crystallography : Solve the crystal structure of the compound using X-ray diffraction. Analyze dihedral angles (e.g., 2.56° between pyridine and phenyl groups in analogs) to assess planarity and steric effects .
  • Hydrogen Bonding : Identify key donor/acceptor motifs (e.g., N–H⋯O interactions) using graph-set analysis. Modify substituents (e.g., –Cl, –Br) to enhance binding to residues like histidine or aspartate .
  • SAR Studies : Compare inhibitory activity (IC₅₀) of derivatives with varying halogen positions. For example, 6-chloro substitution in related compounds showed enhanced h-TNAP inhibition .

Q. What analytical techniques are most effective for characterizing intermediates and final products?

Basic Research Question
Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguish 3-bromo vs. 4-bromo isomers via coupling patterns in pyrazole protons) .
  • LC-MS : Monitor reaction progress with LC-MS to detect intermediates (e.g., Boc-protected precursors at m/z 280–320) and confirm molecular ion peaks .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry of Br/Cl content using combustion analysis .

Q. How do protecting group strategies impact the stability and reactivity of intermediates?

Advanced Research Question
Methodological Answer :

  • THP Stability : The THP group enhances solubility in polar solvents (e.g., DMF, THF) and prevents oxidation of the pyrazole nitrogen during halogenation. However, it is acid-labile; avoid strong acids (e.g., TFA) until the final deprotection step .
  • Alternative Protections : Compare Boc and THP groups. Boc offers higher thermal stability but requires harsher deprotection (e.g., TFA/DCM), which may degrade halogenated products .
  • Kinetic Studies : Use in-situ IR or HPLC to monitor THP cleavage rates under acidic conditions (e.g., 0.1 M HCl in dioxane) .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methodological Answer :

  • DFT Calculations : Model the electron density of the pyrazolo[3,4-b]pyridine core using Gaussian or ORCA. Predict reactive sites for Suzuki-Miyaura couplings (e.g., C-3 bromine as a better leaving group than C-6 chlorine) .
  • Molecular Dynamics : Simulate Pd-catalyzed coupling transitions to optimize ligand selection (e.g., XPhos vs. SPhos) for C–Br bond activation .
  • Experimental Validation : Compare predicted vs. observed yields in model reactions (e.g., coupling with phenylboronic acid) to refine computational parameters .

Q. How can conflicting biological activity data from different research groups be resolved?

Advanced Research Question
Methodological Answer :

  • Data Normalization : Re-evaluate assay conditions (e.g., enzyme source, pH, cofactors). For example, h-TNAP inhibition varies with Zn²⁺ concentration .
  • Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out polymorphic or solvate forms that alter binding .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and establish consensus IC₅₀ values .

Q. What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question
Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may release toxic fumes (e.g., HBr) upon decomposition .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
  • Waste Disposal : Quench halogenated byproducts with aqueous NaHCO₃ before disposal in designated halogenated waste containers .

Q. How does the electronic nature of substituents influence the compound’s UV-Vis spectral properties?

Advanced Research Question
Methodological Answer :

  • TD-DFT Modeling : Calculate excitation energies to correlate absorbance peaks (e.g., ~270 nm for π→π* transitions) with substituent effects. Chlorine at C-6 increases electron-withdrawing character, red-shifting λ_max by ~10 nm .
  • Experimental Validation : Compare UV-Vis spectra of analogs (e.g., 6-Cl vs. 6-F) in acetonitrile to validate computational predictions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variations

3-Bromo-4-chloro-1-THP-pyrazolo[3,4-b]pyridine (QK-5678, CAS 1416714-55-0)

  • Key difference : Chlorine at position 4 instead of 5.
  • Impact: Altered steric and electronic effects may influence reactivity in substitution reactions.

6-Bromo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3)

  • Core variation : Pyrazolo[4,3-b]pyridine scaffold (vs. [3,4-b] in the target compound).
  • Impact : The shifted nitrogen positions modify electron distribution, affecting binding affinity in kinase inhibition assays. The absence of a chlorine substituent further differentiates its reactivity .

6-Bromo-3-iodo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8)

  • Key difference : Iodine replaces chlorine at position 3.
  • Impact : The larger atomic radius of iodine may enhance van der Waals interactions in protein binding pockets, though at the cost of increased molecular weight (MW: 409.04 g/mol vs. 332.6 g/mol for the target compound) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Core Structure
Target Compound C₁₁H₁₁BrClN₃O 332.6 Br (C3), Cl (C6) Pyrazolo[3,4-b]pyridine
QK-5678 C₁₁H₁₁BrClN₃O 332.6 Br (C3), Cl (C4) Pyrazolo[3,4-b]pyridine
6-Bromo-1-THP-pyrazolo[4,3-b]pyridine C₁₁H₁₂BrN₃O 282.1 Br (C6) Pyrazolo[4,3-b]pyridine
6-Bromo-3-iodo-1-THP-pyrazolo[4,3-b]pyridine C₁₁H₁₁BrIN₃O 409.0 Br (C6), I (C3) Pyrazolo[4,3-b]pyridine

Properties

IUPAC Name

3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBQDYNGDVBVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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